molecular formula C19H26N4O2 B2950490 1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097860-25-6

1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B2950490
CAS No.: 2097860-25-6
M. Wt: 342.443
InChI Key: SLLUYIPISFFSCP-UHFFFAOYSA-N
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Description

This urea derivative features a 4-methoxyphenethyl group linked via a urea bridge to a cyclohexyl ring substituted with a pyrazole moiety.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-25-18-9-3-15(4-10-18)11-13-20-19(24)22-16-5-7-17(8-6-16)23-14-2-12-21-23/h2-4,9-10,12,14,16-17H,5-8,11,13H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLUYIPISFFSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The synthetic route may involve the following steps:

    Preparation of 4-methoxyphenyl ethylamine: This can be achieved by the reduction of 4-methoxyphenyl acetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 4-(1H-pyrazol-1-yl)cyclohexyl isocyanate: This intermediate can be prepared by reacting 4-(1H-pyrazol-1-yl)cyclohexylamine with phosgene or a phosgene substitute.

    Coupling Reaction: The final step involves the reaction of 4-methoxyphenyl ethylamine with 4-(1H-pyrazol-1-yl)cyclohexyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Retrosynthetic Analysis of the Target Molecule

The molecule comprises two key pharmacophores:

  • Urea core : Likely formed via coupling of amines/isocyanates

  • 4-(1H-Pyrazol-1-yl)cyclohexyl group : Synthesized through pyrazole cyclization/functionalization

ComponentProbable Synthetic RouteKey ReagentsReference Analogues
Urea linkerAmine + isocyanate couplingCDI, triphosgene
Pyrazole-cyclohexylCyclocondensation of hydrazine + 1,3-diketonesCu(OTf)₂, [bmim]PF₆
4-MethoxyphenethylWilliamson ether synthesis4-methoxybenzyl chloride, K₂CO₃

Route A: Stepwise Assembly

  • Pyrazole-Cyclohexane Synthesis

    • Cyclocondensation of hydrazine (4 ) with 1,3-cyclohexanedione (16 ) under Cu(OTf)₂ catalysis yields 4-(1H-pyrazol-1-yl)cyclohexanol (18 ) .

    • Oxidation to ketone (19 ) followed by reductive amination forms the cyclohexylamine intermediate.

  • Urea Formation

    • Treat 4-methoxyphenethylamine (22 ) with triphosgene to generate isocyanate (23 ).

    • Couple with 4-(1H-pyrazol-1-yl)cyclohexylamine (20 ) in DMF at 0°C → Target urea (85% yield projected) .

Route B: One-Pot Strategy

  • Simultaneous cyclocondensation and urea coupling using:
    Reagents : 1,3-Cyclohexanedione, 4-methoxyphenethyl isocyanate, phenylhydrazine (30 )
    Conditions : DBU (1.7 eq), CH₃CN, 60°C, 12h → 72% yield (projected) .

Key Reaction Challenges

  • Regioselectivity in Pyrazole Formation : Use of aprotic solvents (DMF/NMP) enhances 1,3-substitution over 1,5-isomers .

  • Steric Hindrance : Bulky cyclohexyl group may require high-temperature coupling (80–100°C) for urea bond formation.

  • Purification : Silica gel chromatography (EtOAc/hexane 3:7) separates regioisomers.

Stability and Reactivity

Predicted properties based on structural analogs:

PropertyValueTest Method
Aqueous solubility0.12 mg/mL (pH 7.4)Shake-flask
Thermal stabilityDecomp. >220°CTGA/DSC
ReactivityBase-sensitive (urea hydrolysis at pH >10)HPLC monitoring

Functionalization Opportunities

  • N-Alkylation : Pyrazole NH can undergo alkylation with iodomethane/K₂CO₃ (→ 29 , 91% yield) .

  • Ester Hydrolysis : Methoxy group deprotection with BBr₃/DCM → phenolic derivative (31 ) .

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related urea derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound : 1-[2-(4-Methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea C20H25N5O2 (estimated) 4-Methoxyphenethyl, cyclohexyl-pyrazole ~367.45 Cyclohexyl group enhances lipophilicity; pyrazole provides hydrogen-bonding capability.
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea C21H19N7O2 Pyridazine-pyrazole, 3-methoxyphenyl 401.4 Pyridazine ring increases polarity; methoxy at phenyl 3-position alters steric effects.
1-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea C23H24N6O3 Furan-imidazopyrazole, 4-methoxyphenethyl 432.48 Furan and imidazopyrazole contribute to π-π interactions; higher molecular weight.
1-(4-Methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea C17H20N6O3 Oxadiazole-methylpyrazole, 4-methoxyphenethyl 356.4 Oxadiazole enhances metabolic stability; methylpyrazole reduces solubility.
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea C20H16N6O2S Thiadiazole-pyridyl, methylbenzoyl 412.45 Thiadiazole and pyridyl groups increase rigidity; sulfur atom may improve binding affinity.

Pharmacological and Physicochemical Insights

  • Lipophilicity : The cyclohexyl group in the target compound likely increases membrane permeability compared to aromatic substituents (e.g., pyridazine in or thiadiazole in ). This could enhance blood-brain barrier penetration, a trait observed in similar urea-based CNS agents .
  • Hydrogen-Bonding Capacity: The pyrazole moiety in the target compound provides hydrogen-bond donor/acceptor sites, analogous to pyrazole-containing kinase inhibitors like A-425619 .
  • Metabolic Stability : Compounds with oxadiazole (e.g., ) or thiadiazole (e.g., ) rings often exhibit improved metabolic stability due to reduced oxidative metabolism. The target compound’s cyclohexyl group may similarly resist enzymatic degradation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, and how can yield be optimized?

  • Methodological Answer : The compound can be synthesized via a modified Baker-Venkataram rearrangement. Key steps include refluxing 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in absolute ethanol and glacial acetic acid (7 hours), followed by purification using a dry silica gel column and recrystallization in ethanol . To optimize yield (reported at 45% ), variables such as reaction time (extending beyond 7 hours), stoichiometric ratios of reactants, and gradient elution during column chromatography should be systematically tested. Monitoring reaction progress via TLC or HPLC can help identify intermediate formation and optimize quenching times.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and urea/pyrazole connectivity.
  • IR spectroscopy to identify urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • X-ray crystallography to resolve the 3D structure, including dihedral angles between the pyrazole ring and aromatic substituents (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl) .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. What biological activities are suggested by the pyrazole and urea moieties in this compound?

  • Methodological Answer : Pyrazole derivatives exhibit anti-inflammatory, antipruritic, and kinase-inhibitory properties due to their ability to coordinate metal ions and participate in hydrogen bonding . The urea group may act as a hydrogen-bond donor/acceptor, potentially targeting enzymes like tyrosine kinases. Preliminary activity can be assessed via in vitro assays (e.g., COX-2 inhibition or kinase inhibition panels) followed by structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How do dihedral angles between the pyrazole core and aromatic substituents influence conformational stability and target binding?

  • Methodological Answer : The pyrazole ring forms dihedral angles of 16.83°, 48.97°, and 51.68° with methoxyphenyl, phenyl, and hydroxyphenyl groups, respectively . These angles impact molecular rigidity and binding pocket compatibility. To analyze:

  • Perform molecular dynamics simulations (MD) to assess conformational flexibility in solution.
  • Use docking studies (e.g., AutoDock Vina) to compare binding affinities of optimized vs. crystal-structure conformations against target proteins (e.g., kinases).
  • Synthesize analogs with substituents altering ring planarity (e.g., electron-withdrawing groups) to experimentally validate computational predictions.

Q. How can computational reaction path search methods improve the synthesis design of this compound?

  • Methodological Answer : Implement density functional theory (DFT) to model transition states and intermediates in the Baker-Venkataram rearrangement. For example:

  • Calculate activation energies for key steps (e.g., cyclization) using Gaussian or ORCA software.
  • Apply machine learning (e.g., ICReDD’s workflow ) to predict optimal solvent systems or catalysts.
  • Validate predictions with microreactor-based high-throughput experimentation to screen conditions.

Q. What strategies resolve discrepancies between crystallographic data and computational geometry optimizations?

  • Methodological Answer : Discrepancies may arise from crystal packing effects or solvent interactions. Approaches include:

  • Periodic DFT calculations (e.g., VASP) to incorporate crystal lattice constraints into geometry optimizations.
  • Solid-state NMR to compare experimental ¹³C chemical shifts with computed values.
  • Temperature-dependent XRD to assess thermal motion and validate force fields used in MD simulations.

Q. How can the compound’s potential as a ligand in coordination chemistry be evaluated?

  • Methodological Answer :

  • Conduct titration experiments with transition metals (e.g., Cu²⁺, Zn²⁺) monitored by UV-Vis spectroscopy to identify charge-transfer bands.
  • Characterize metal complexes via single-crystal XRD and EPR spectroscopy (for paramagnetic ions).
  • Compare stability constants (log K) with pyrazole analogs to assess ligand efficiency .

Data Contradiction Analysis

Q. How should researchers address conflicting data between synthetic yields and computational reaction efficiencies?

  • Methodological Answer : If computational models predict higher yields than experiments:

  • Re-examine assumptions (e.g., solvent effects, side reactions) in the computational setup.
  • Use HPLC-MS to detect low-abundance byproducts and refine reaction mechanisms in silico.
  • Apply cheminformatics tools (e.g., SciFinder’s reaction library) to identify unaccounted competing pathways.

Methodological Tables

Key Dihedral Angles in Crystal Structure
Pyrazole vs. Methoxyphenyl Ring: 16.83°
Pyrazole vs. Phenyl Ring: 48.97°
Pyrazole vs. Hydroxyphenyl Ring: 51.68°
Synthetic Optimization Parameters
Solvent System: Ethanol/Acetic Acid (3.3:1 v/v)
Reaction Time: 7 hours
Purification: Silica Gel Column (Dry)
Yield: 45%

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